molecular formula C₈H₇BrN₂O B1144697 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one CAS No. 1388043-57-9

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

Cat. No.: B1144697
CAS No.: 1388043-57-9
M. Wt: 227.06
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom and a methyl group in the structure of this compound makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromoaniline with methyl isocyanate, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The presence of the bromine atom and the benzimidazole ring allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 2H-Benzimidazol-2-one, 1,3-dihydro-

Uniqueness

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one is unique due to the presence of both a bromine atom and a methyl group, which confer specific chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1388043-57-9

Molecular Formula

C₈H₇BrN₂O

Molecular Weight

227.06

Synonyms

4-Bromo-5-methyl-1H-benzo[d]imidazol-2(3H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.